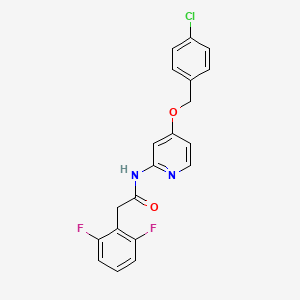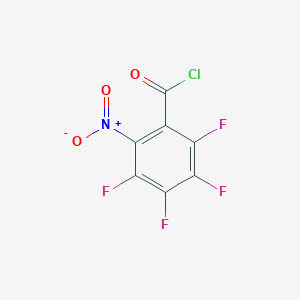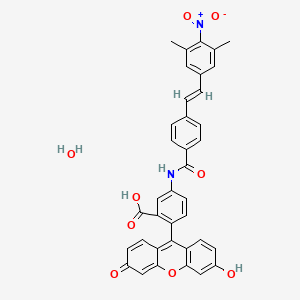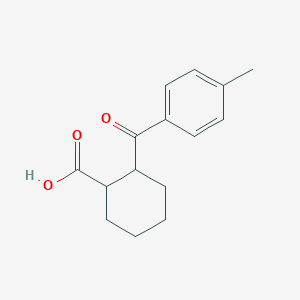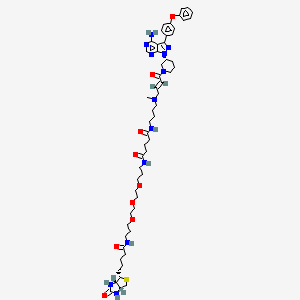
Ibrutinib-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker . It has an IC50 of 0.755-1.02 nM for BTK .
Synthesis Analysis
The synthesis of Ibrutinib involves several mechanisms of covalent modification of C481 in BTK . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .
Molecular Structure Analysis
Ibrutinib is a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain leukemias and a few lymphomas . The compound binds to the Cys-481 of the BTK through the establishment of a high-affinity covalent bond . Notably, Cys-481 is a particularly important residue since it takes part in the active site of the BTK and therefore plays a crucial role for its correct functionality .
Chemical Reactions Analysis
The chemical reactions of Ibrutinib involve several mechanisms of covalent modification of C481 in BTK by ibrutinib using combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics reaction simulations . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ibrutinib have been evaluated in various studies . The aim of these studies was to improve the solubility and dissolution of Ibrutinib, a biopharmaceutical classification system (BCS) class II drug, by preparing binary and ternary amorphous solid dispersions (ASDs) .
Applications De Recherche Scientifique
Ibrutinib, through its covalent and irreversible inhibition of BTK, is effective in treating haematological malignancies such as chronic lymphocytic leukaemia, mantle cell lymphoma, and Waldenström's macroglobulinemia. Its molecular mode of action facilitates the identification and monitoring of its target in an activity-based protein profiling (ABPP) setting, with fluorescent and biotinylated derivatives being used to monitor BTK in vitro and in situ (Liu et al., 2015).
The oral bioavailability and pharmacokinetics of Ibrutinib, including its interactions with grapefruit juice, have been studied in healthy adults. This research provides critical insights into the systemic exposure and metabolism of Ibrutinib, essential for optimizing its therapeutic efficacy (de Vries et al., 2016).
Ibrutinib has been associated with an increased risk of bleeding. Understanding the pathogenesis of this bleeding and implementing strategies for risk reduction is crucial for managing patients on Ibrutinib therapy (Shatzel et al., 2017).
There is a noted risk of atrial fibrillation with Ibrutinib use. This side effect's systematic review and meta-analysis provide important considerations for patient management and therapy choices (Leong et al., 2016).
Ibrutinib's first global approval marks a significant milestone in treating B cell malignancies. The drug's development and approval process provides valuable insights into its clinical applications and the regulatory landscape for novel cancer therapies (Cameron & Sanford, 2014).
The management of major bleeding complications among patients treated with Ibrutinib, particularly when used in conjunction with other therapies affecting the clotting cascade, is a critical area of research. This helps in optimizing patient safety and treatment effectiveness (Pavlik et al., 2016).
The development of resistance mechanisms to Ibrutinib, particularly in chronic lymphocytic leukemia, is an area of ongoing research. Understanding these mechanisms is key to developing effective treatment strategies and managing relapse during Ibrutinib therapy (Woyach et al., 2014).
Safety And Hazards
The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .
Orientations Futures
The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .
Propriétés
IUPAC Name |
N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZKVGVMZPBPH-AQXPWDSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N12O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrutinib-biotin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



